2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine
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Overview
Description
2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine is a compound that features both imidazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The combination of these rings in a single molecule can impart unique chemical and biological properties.
Scientific Research Applications
2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the formation of the imidazole and oxadiazole rings followed by their coupling. One common method starts with the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanol, which is then converted to 2-(2-methyl-1H-imidazol-1-yl)ethylamine . This intermediate is then reacted with a suitable precursor to form the oxadiazole ring under specific conditions, such as using a dehydrating agent or a catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Both rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the oxadiazole ring can produce amines.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)ethanol: This compound features the imidazole ring but lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar to the previous compound but with a different substitution pattern on the imidazole ring.
(1-Ethyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with different substituents, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine lies in its combination of imidazole and oxadiazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings.
Properties
IUPAC Name |
2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJLJDSVFIABBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC2=NN=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676571 |
Source
|
Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-26-2 |
Source
|
Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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